1-Fluoro-1,1-dinitroethane
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Overview
Description
1-Fluoro-1,1-dinitroethane, also known as Difluorodinitroethane (DFDNE), is a chemical compound that has been widely used in scientific research. It is a colorless, oily liquid that is highly explosive and has a sweet odor. DFDNE is a powerful electrophile and is used as a reagent in organic synthesis. In
Mechanism Of Action
DFDNE is a potent electrophile and can react with a variety of nucleophiles. The reaction between DFDNE and nucleophiles typically proceeds through a substitution mechanism, in which the fluorine atom is replaced by the nucleophile. The reaction is highly exothermic and can be used to generate high-energy intermediates.
Biochemical And Physiological Effects
DFDNE has not been extensively studied for its biochemical and physiological effects. However, it is known to be highly toxic and can cause severe skin and eye irritation. DFDNE is also a strong oxidizing agent and can react with biological molecules, leading to cellular damage.
Advantages And Limitations For Lab Experiments
DFDNE has several advantages as a reagent in organic synthesis. It is a powerful electrophile and can react with a variety of nucleophiles. The reaction is highly exothermic and can be used to generate high-energy intermediates. DFDNE is also relatively easy to synthesize and has a high yield. However, DFDNE is highly explosive and should be handled with extreme care. It is also highly toxic and can cause severe skin and eye irritation.
Future Directions
DFDNE has several potential future directions in scientific research. It can be used in the synthesis of new explosives, pharmaceuticals, and other organic compounds. DFDNE can also be used as a reagent in the study of high-energy intermediates and in the development of new chemical reactions. However, further studies are needed to explore the biochemical and physiological effects of DFDNE and to develop safer handling procedures for this highly explosive and toxic compound.
Conclusion:
In conclusion, 1-Fluoro-1,1-dinitroethane is a potent electrophile that has been widely used in scientific research as a reagent in organic synthesis. It is highly explosive and toxic and should be handled with extreme care. DFDNE has several advantages as a reagent in organic synthesis, but further studies are needed to explore its biochemical and physiological effects and to develop safer handling procedures. DFDNE has several potential future directions in scientific research and can be used in the synthesis of new explosives, pharmaceuticals, and other organic compounds.
Synthesis Methods
DFDNE can be synthesized by the reaction of 1,1-dinitroethane with hydrogen fluoride in the presence of a catalyst. The reaction is highly exothermic and should be carried out under controlled conditions. The yield of DFDNE is typically high, and the purity can be increased by distillation.
Scientific Research Applications
DFDNE has been widely used in scientific research as a reagent in organic synthesis. It is a powerful electrophile and can react with a variety of nucleophiles to form new compounds. DFDNE has been used in the synthesis of explosives, pharmaceuticals, and other organic compounds.
properties
CAS RN |
13214-58-9 |
---|---|
Product Name |
1-Fluoro-1,1-dinitroethane |
Molecular Formula |
C2H3FN2O4 |
Molecular Weight |
138.05 g/mol |
IUPAC Name |
1-fluoro-1,1-dinitroethane |
InChI |
InChI=1S/C2H3FN2O4/c1-2(3,4(6)7)5(8)9/h1H3 |
InChI Key |
INUKSLQNFYBSOB-UHFFFAOYSA-N |
SMILES |
CC([N+](=O)[O-])([N+](=O)[O-])F |
Canonical SMILES |
CC([N+](=O)[O-])([N+](=O)[O-])F |
Other CAS RN |
13214-58-9 |
synonyms |
1-Fluoro-1,1-dinitroethane |
Origin of Product |
United States |
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